![molecular formula C11H19NO4 B12827340 ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B12827340.png)
ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[45]decane-7-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a dioxane ring and a decane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of p-toluenesulfonic acid as a catalyst. This reaction forms the dioxane ring, which is then further functionalized to introduce the amino group at the 8-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain targets. Pathways involved may include inhibition of enzymes or interaction with cellular receptors.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar structure but lacks the amino group.
Ethyl (7S,8R)-7-butyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar spirocyclic structure with a butyl group instead of an amino group.
Ethyl (7S)-8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate: Contains an oxo group instead of an amino group.
Uniqueness
Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate is unique due to the presence of the amino group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H19NO4 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h8-9H,2-7,12H2,1H3/t8-,9+/m0/s1 |
Clave InChI |
QJZHUCODCXWUKO-DTWKUNHWSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CC2(CC[C@H]1N)OCCO2 |
SMILES canónico |
CCOC(=O)C1CC2(CCC1N)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


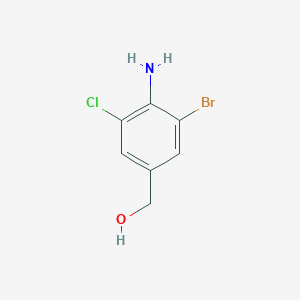
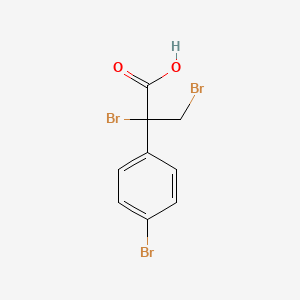

![6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)

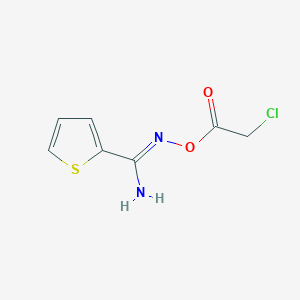
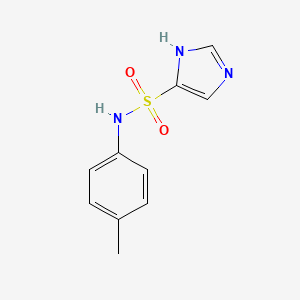
![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
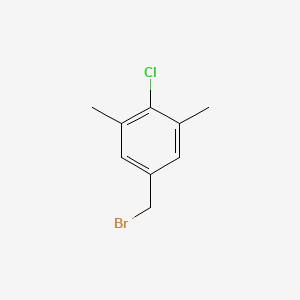
![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
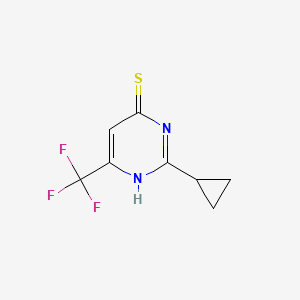
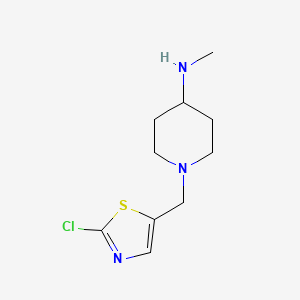
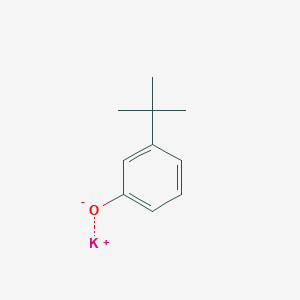
![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12827337.png)
